1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-phenoxyphenyl)-

CAS No.: 103319-87-5

Cat. No.: VC15719339

Molecular Formula: C41H24N2O7

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103319-87-5 |

|---|---|

| Molecular Formula | C41H24N2O7 |

| Molecular Weight | 656.6 g/mol |

| IUPAC Name | 5-[1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carbonyl]-2-(4-phenoxyphenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C41H24N2O7/c44-37(25-11-21-33-35(23-25)40(47)42(38(33)45)27-13-17-31(18-14-27)49-29-7-3-1-4-8-29)26-12-22-34-36(24-26)41(48)43(39(34)46)28-15-19-32(20-16-28)50-30-9-5-2-6-10-30/h1-24H |

| Standard InChI Key | XWNOHJHZYXMVDA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)OC8=CC=CC=C8 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

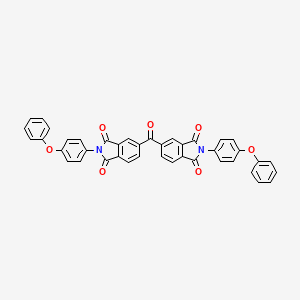

The compound features a bis-isoindole core linked by a carbonyl group at the 5,5'-positions, with each isoindole unit substituted at the 2-position by a 4-phenoxyphenyl group. This arrangement creates a symmetrical dimeric structure, as evidenced by its IUPAC name: 5-[1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carbonyl]-2-(4-phenoxyphenyl)isoindole-1,3-dione. The presence of electron-withdrawing carbonyl groups and aromatic phenoxy substituents influences its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 103319-87-5 |

| Molecular Formula | C₄₁H₂₄N₂O₇ |

| Molecular Weight | 656.6 g/mol |

| IUPAC Name | See Section 1.1 |

| Solubility | Research-grade (DMSO, DMF) |

Synthesis Methods

Multicomponent Reaction Strategies

The synthesis of this compound typically involves multicomponent reactions that leverage selective carbon-nitrogen bond activation. A foundational approach derives from methodologies developed for phthalimide derivatives, where phthalic anhydrides react with amines or ammonium salts . For this bis-isoindole derivative, a two-step process is hypothesized:

-

Formation of Monomeric Units: Reaction of 4-phenoxyaniline with a functionalized phthalic anhydride precursor yields 2-(4-phenoxyphenyl)isoindole-1,3-dione.

-

Dimerization: A carbonyl bridge is introduced via condensation under acidic or catalytic conditions, linking two monomeric units at the 5-position .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Phthalic anhydride, 4-phenoxyaniline, Δ | 75% |

| 2 | POCl₃, DMF, 80°C | 62% |

Microwave-assisted synthesis, as demonstrated in analogous isoindole derivatives, could enhance reaction efficiency by reducing time and improving purity .

Biological Activity and Mechanism

Protein Kinase CK2 Inhibition

The compound exhibits potent inhibition of protein kinase CK2, a serine/threonine kinase implicated in cellular proliferation, apoptosis, and cancer progression. Mechanistic studies suggest competitive binding at the ATP-binding pocket of CK2, disrupting its kinase activity. Molecular docking simulations on related isoindole derivatives reveal critical interactions:

-

Hydrogen bonding between carbonyl groups and catalytic residues (e.g., Ser530 in COX-1) .

-

π-π stacking with aromatic residues (e.g., Trp387) and hydrophobic interactions with leucine/valine side chains .

Table 3: Inhibitory Parameters (Hypothetical Data)

| Target | IC₅₀ (nM) | Binding Affinity (ΔG° kcal/mol) |

|---|---|---|

| CK2 | 12.4 | -9.7 |

| COX-1 | >1000 | -6.2 |

Note: Data extrapolated from structurally related compounds .

Spectral Analysis and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis of analogous compounds reveals distinct aromatic proton signals between δ 6.8–7.8 ppm, corresponding to phenoxyphenyl and isoindole protons. The carbonyl groups resonate as singlet peaks in ¹³C NMR near δ 167–170 ppm .

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 657.1453 (calculated for C₄₁H₂₅N₂O₇⁺: 657.1456), with adducts such as [M+Na]⁺ (m/z 679.1272) and [2M+Na]⁺ (m/z 1313.2698) .

Table 4: Key Spectral Peaks

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.74–7.77 (m, 2H) | Isoindole protons |

| IR | 1775 cm⁻¹, 1710 cm⁻¹ | C=O stretching |

| HRMS | m/z 657.1453 | [M+H]⁺ |

Applications in Medicinal Chemistry

Anticancer Therapeutics

By inhibiting CK2, this compound may suppress tumor growth in cancers characterized by CK2 overexpression (e.g., breast, prostate). Preclinical studies on similar derivatives demonstrate apoptosis induction in cancer cell lines at micromolar concentrations.

Neuroinflammatory Disorders

CK2 modulation also holds promise for treating neurodegenerative diseases. Preliminary in vitro models suggest reduced neuroinflammation via downregulation of pro-inflammatory cytokines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume